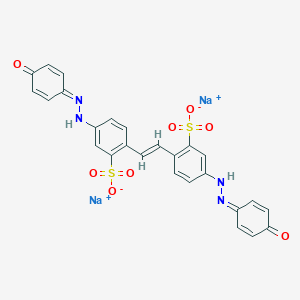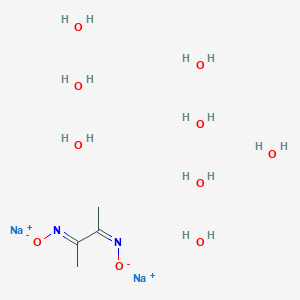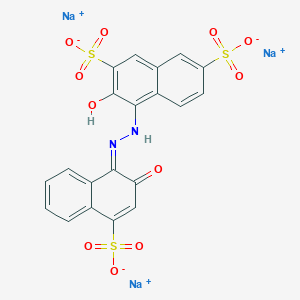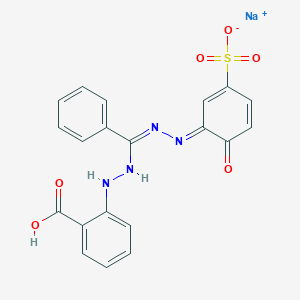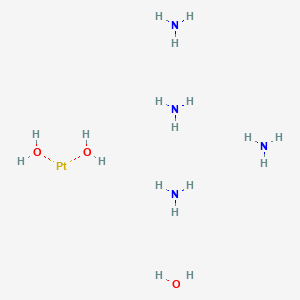
Tetraammineplatinum(II) hydroxide hydrate
Descripción general
Descripción
Tetraammineplatinum(II) hydroxide hydrate is a useful research compound. Its molecular formula is H18N4O3Pt and its molecular weight is 317.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetraammineplatinum(II) hydroxide hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraammineplatinum(II) hydroxide hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis : This compound serves as an effective catalyst in various chemical reactions. For instance, Okamoto et al. (2002) found that a catalyst containing tetraammineplatinum(II) chloride in polyethylene glycol medium supported on silica gel efficiently conducts vapor-phase hydrosilylation of acetylene (Okamoto, Kiya, Yamashita, & Suzuki, 2002). Similarly, Lee et al. (2007) synthesized Pt-nanoparticle-embedded mesoporous titania/silica using tetraammineplatinum(II) hydroxide as a precursor, showcasing its utility in material synthesis and offering remarkable thermal stability (Lee, Park, Ihm, & Lee, 2007).
Biofuels Production : Martínez-Montalvo et al. (2017) demonstrated the synthesis of tetraammineplatinum (II) chloride salt, which can act as a precursor for heterogeneous catalysts in biofuels production (Martínez-Montalvo, Acosta-Beltrán, Sierra-Cantor, & Guerrero-Fajardo, 2017).
Chemical Reactions and Complex Formation : Various studies have explored the reactions involving tetraammineplatinum(II) compounds. Khan et al. (1986) studied the pulse radiolysis of tetraammineplatinum(II) complex ion in aqueous chloride media, providing insights into its chemical behavior and the formation of platinum(III) chloro species (Khan, Waltz, & Woods, 1986).
Material Science and Nanotechnology : The compound finds application in nanotechnology and material science. Lee et al. (2009) used electrostatic interactions between Pt complex ions and sulfonic groups in the hydrated Nafion phase to synthesize platinum nanoparticles, demonstrating the compound's versatility in nanomaterial synthesis (Lee et al., 2009).
Propiedades
IUPAC Name |
azane;platinum;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRUIOSNHZFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.O.O.[Pt] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N4O3Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraammineplatinum(II) hydroxide hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate](/img/structure/B8192946.png)
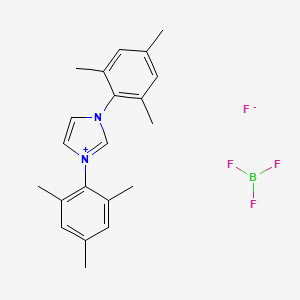
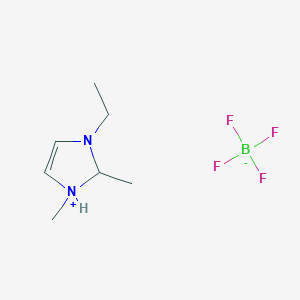

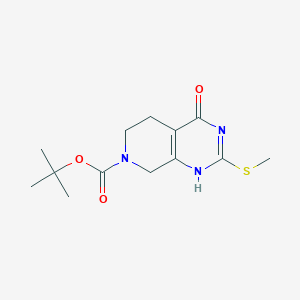

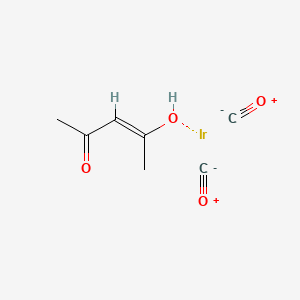
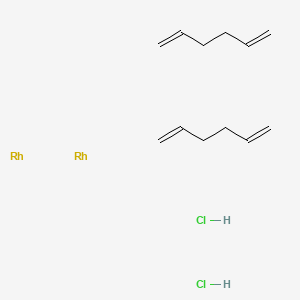

![tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid](/img/structure/B8193004.png)
